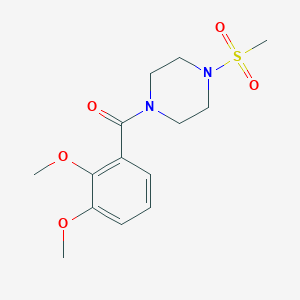![molecular formula C20H24N2O2 B248473 1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)
1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone, commonly known as MBPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 363.48 g/mol.
Aplicaciones Científicas De Investigación
MBPE has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. It has been shown to have significant anti-inflammatory, analgesic, and anxiolytic effects, making it a promising candidate for the treatment of various diseases and disorders.
Mecanismo De Acción
MBPE acts as a selective antagonist of the 5-HT1A receptor, which is a subtype of the serotonin receptor. It also modulates the activity of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. These mechanisms of action are responsible for its anxiolytic and analgesic effects.
Biochemical and Physiological Effects:
MBPE has been shown to have significant effects on various biochemical and physiological processes. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, and increase the levels of anti-inflammatory cytokines, such as IL-10. It also modulates the activity of various neurotransmitters, including serotonin, dopamine, and GABA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MBPE has several advantages for lab experiments, including its high potency and selectivity for the 5-HT1A receptor. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for MBPE research, including its potential applications in the treatment of anxiety disorders, depression, and chronic pain. It may also be used as a tool for studying the role of the 5-HT1A receptor in various physiological processes. Additionally, further studies are needed to determine the optimal dosage and administration routes for MBPE and to investigate its long-term effects on the body.
Métodos De Síntesis
MBPE can be synthesized through a multistep process that involves the reaction of 3-methylbenzylamine with 2-chloroethanol to form 1-(3-methylbenzyl)piperazine. This intermediate is then reacted with 4-chloro-2-phenoxyacetophenone to form MBPE. The final product is obtained through recrystallization and purification.
Propiedades
Nombre del producto |
1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone |
|---|---|
Fórmula molecular |
C20H24N2O2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
1-[4-[(3-methylphenyl)methyl]piperazin-1-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C20H24N2O2/c1-17-6-5-7-18(14-17)15-21-10-12-22(13-11-21)20(23)16-24-19-8-3-2-4-9-19/h2-9,14H,10-13,15-16H2,1H3 |
Clave InChI |
OWYNSYXSGZTSNL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
SMILES canónico |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Methoxyphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B248391.png)
![1-(3-Chlorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248395.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-(diphenylacetyl)piperazine](/img/structure/B248396.png)




![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-3-methyl-butan-1-one](/img/structure/B248407.png)



![1-(3-Cyclopentylpropanoyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B248412.png)
![Methyl 4-{[4-(1-naphthoyl)-1-piperazinyl]sulfonyl}phenyl ether](/img/structure/B248415.png)
